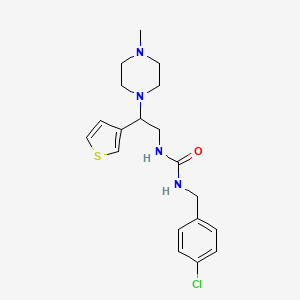

![molecular formula C14H11NO3 B2779631 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid CAS No. 134204-97-0](/img/structure/B2779631.png)

2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

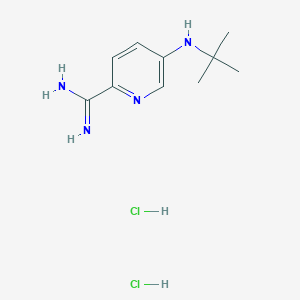

“2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid” is a chemical compound with the molecular formula C14H11NO3 . It has a molecular weight of 241.25 . The IUPAC name for this compound is 2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is 320 degrees Celsius . Other physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Applications De Recherche Scientifique

Furo[3,4-c]quinoline Synthesis and Lipoxygenase Inhibition

The synthesis of furo[3,4-c]quinoline derivatives has been detailed, focusing on their structural confirmation through NMR and X-ray analyses. Despite the successful synthesis of these compounds, their evaluation for 5-lipoxygenase inhibition at a 10 μM concentration revealed no significant activity, indicating their limited potential in this specific therapeutic application (Görlitzer et al., 2002).

Synthesis of Furoquinoline Derivatives

A novel synthesis approach for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their transformation into 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids through molecular rearrangement has been developed. This synthesis pathway offers a new route to explore furoquinoline compounds with potential biological activities (Klásek et al., 2003).

Three-Component Synthesis of Furoquinoline Carboxylic Acids

A three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine has been utilized to produce methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids, highlighting a versatile method for generating complex furoquinoline structures (Lisovenko et al., 2016).

Biological Activity and Applications

Antifertility, Analgesic, and Anti-inflammatory Activities

Furo[3,2-c]quinolines synthesized from 3-benzoyl-4-hydroxyquinolines and various bromoacetophenones have been evaluated for their antifertility, analgesic, and anti-inflammatory activities. Among them, 2-(p-methoxybenzoyl)-4,6-dimethyl-3-phenyl-furo[3,2-c]quinoline showed significant anti-inflammatory properties, surpassing standard drugs like phenylbutazone and aspirin, suggesting potential therapeutic applications (Sharada et al., 1987).

Photochemotherapeutic Potential

Novel furo and thienoquinolinones have been synthesized to explore new photochemotherapeutic agents with the aim of achieving higher antiproliferative activity and reduced toxic side effects. The study also examined the influence of N-methylation on biological activity, identifying the unsubstituted thieno[2,3-h]quinoline-2(1H)one as a highly potent derivative, suggesting its potential as a drug for PUVA photochemotherapy and photopheresis (Fossa et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRZXPWIRNVBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)